molecular formula C6H12I2 B14062493 1,5-Diiodo-hexane

1,5-Diiodo-hexane

Katalognummer: B14062493
Molekulargewicht: 337.97 g/mol
InChI-Schlüssel: LOGFVJQGFCCEIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Diiodo-hexane is an organic compound with the molecular formula C6H12I2. It is a diiodoalkane, meaning it contains two iodine atoms attached to a hexane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Diiodo-hexane can be synthesized through the iodination of hexane. One common method involves the reaction of hexane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound can be produced using continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Diiodo-hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium hydroxide in ethanol.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Photochemical Reactions: UV light sources and appropriate solvents like cyclohexane.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as hexane derivatives with different functional groups.

    Reduction: Hexane.

    Photochemical Reactions: Iodine radicals and various cycloalkanes.

Wissenschaftliche Forschungsanwendungen

1,5-Diiodo-hexane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,5-Diiodo-hexane involves the homolytic cleavage of the carbon-iodine bonds under specific conditions, leading to the formation of iodine radicals. These radicals can participate in various chemical reactions, including cyclopropanation of olefins and radical nucleophilic substitution . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,5-Diiodo-hexane is unique due to its specific iodine atom positions, which influence its reactivity and the types of reactions it can undergo. Its six-carbon chain also makes it suitable for applications requiring longer alkyl chains compared to shorter diiodoalkanes .

Eigenschaften

Molekularformel

C6H12I2

Molekulargewicht

337.97 g/mol

IUPAC-Name

1,5-diiodohexane

InChI

InChI=1S/C6H12I2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3

InChI-Schlüssel

LOGFVJQGFCCEIT-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCCI)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.